Product packaging for [2-[4-[Bis(2-chloroethyl)amino]phenyl]-1-carboxyethyl]azanium;chloride(Cat. No.:CAS No. 1465-26-5)

[2-[4-[Bis(2-chloroethyl)amino]phenyl]-1-carboxyethyl]azanium;chloride

Cat. No.: B1681460
CAS No.: 1465-26-5
M. Wt: 341.7 g/mol
InChI Key: OUUYBRCCFUEMLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Sarcolysin hydrochloride, with the CAS Number 1465-26-5, is a potent nitrogen mustard derivative and alkylating agent. Its core mechanism of action involves the induction of apoptosis in cells by forming covalent bonds with DNA, which disrupts DNA integrity and inhibits cell division. This cytotoxic activity is non-cell-cycle specific, making it effective against various cancer cell lines. Historically, Sarcolysin represents the racemic mixture of the active compound Melphalan (L-phenylalanine mustard), marking a significant development in chemotherapeutic agents . It has been extensively used in oncology research, particularly in studies concerning multiple myeloma and melanoma . The primary value of Sarcolysin hydrochloride for modern researchers lies in its application as a DNA-damaging agent to study cellular repair mechanisms, explore the efficacy of combination therapies, and investigate drug resistance pathways. In experimental settings, it is often utilized alongside other chemotherapeutic agents to model and enhance therapeutic strategies . The molecular formula for the free base is C13H18Cl2N2O2, and the molecular weight of the hydrochloride salt is approximately 341.66 g/mol . This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H19Cl3N2O2 B1681460 [2-[4-[Bis(2-chloroethyl)amino]phenyl]-1-carboxyethyl]azanium;chloride CAS No. 1465-26-5

Properties

IUPAC Name

[2-[4-[bis(2-chloroethyl)amino]phenyl]-1-carboxyethyl]azanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18Cl2N2O2.ClH/c14-5-7-17(8-6-15)11-3-1-10(2-4-11)9-12(16)13(18)19;/h1-4,12H,5-9,16H2,(H,18,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUUYBRCCFUEMLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)[NH3+])N(CCCl)CCCl.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1465-26-5
Record name Sarcolysin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1465-26-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Mechanisms of Action and Molecular Interactions of Sarcolysin Hydrochloride

DNA Alkylation and Interstrand Cross-linking

The principal mechanism of action for sarcolysin (B1681458) hydrochloride involves the alkylation of DNA. As a bifunctional agent, it possesses two reactive chloroethyl groups, enabling it to form covalent bonds with nucleophilic sites on cellular molecules. This reactivity is central to its ability to damage the DNA of neoplastic cells.

Sarcolysin hydrochloride, through its highly reactive ethylenimmonium ion intermediates, covalently binds to DNA bases. Research has conclusively shown that its primary target is the N7 position of guanine (B1146940) residues. ntnu.notandfonline.com To a lesser extent, it also alkylates the N3 position of adenine (B156593) residues. ntnu.nonih.gov Initially, the compound may form a monoadduct, where one of its chloroethyl arms attaches to a DNA base. Subsequently, the second arm can react with another base on the opposite DNA strand, resulting in the formation of a highly cytotoxic DNA interstrand cross-link (ICL). tandfonline.comresearchgate.netnih.gov This cross-linking physically prevents the two strands of the DNA double helix from separating. nih.gov

The formation of interstrand cross-links (ICLs) represents a catastrophic lesion for the cell. archivesofmedicalscience.com These cross-links are a formidable obstacle to essential cellular processes that require the separation of DNA strands. tandfonline.com Consequently, both DNA replication and transcription are profoundly inhibited. tandfonline.comnih.gov The stalled replication forks and transcription complexes at the site of the ICLs trigger a cascade of cellular stress responses. tandfonline.comarchivesofmedicalscience.com This blockage of fundamental nucleic acid synthesis prevents cellular proliferation and is a primary contributor to the compound's cytotoxic effect against both rapidly dividing and resting tumor cells. tandfonline.comresearchgate.net

Induction of Apoptosis and Cell Cycle Modulation

The extensive DNA damage inflicted by sarcolysin hydrochloride serves as a powerful signal for the cell to initiate programmed cell death, or apoptosis, and to halt cell cycle progression to prevent the propagation of damaged genetic material.

When DNA damage is deemed irreparable, the cell activates intrinsic apoptotic pathways to ensure its controlled elimination. patsnap.com Studies on its active isomer, melphalan (B128), have elucidated several interconnected signaling cascades that lead to apoptosis in cancer cells.

One key initiating event is the generation of reactive oxygen species (ROS). nih.gov The subsequent oxidative stress activates the p38 mitogen-activated protein kinase (MAPK) pathway, which in turn leads to the upregulation of several pro-apoptotic proteins. nih.gov Research has demonstrated that treatment induces the expression of TAp73 (a member of the p53 tumor suppressor family), X-linked inhibitor of apoptosis protein (XIAP)-associated factor 1 (XAF1), and PUMA (p53 upregulated modulator of apoptosis). nih.gov This cascade facilitates the translocation of the pro-apoptotic protein Bax to the mitochondria, disrupting the mitochondrial membrane potential and leading to the release of cytochrome c and the subsequent activation of executioner caspases, such as caspase-3 and caspase-9. nih.goviiarjournals.org

Furthermore, the DNA damage activates the Ataxia Telangiectasia Mutated (ATM) kinase, a central regulator of the DNA damage response. ntnu.nooncotarget.com Activated ATM can phosphorylate downstream targets like Chk2 and p53, which further promote apoptosis and cell cycle arrest. oncotarget.com

Table 1: Key Proteins and Pathways in Sarcolysin Hydrochloride-Induced Apoptosis
Pathway ComponentFunction/RoleReference
Reactive Oxygen Species (ROS)Initial stress signal triggering downstream pathways. nih.gov
p38 MAPKActivated by ROS; promotes expression of pro-apoptotic proteins. nih.gov
TAp73 / p53Tumor suppressor proteins that are activated or upregulated in response to DNA damage, promoting apoptosis. nih.govoncotarget.com
XAF1 and PUMAPro-apoptotic proteins upregulated by the p38 MAPK and TAp73 pathways. nih.gov
BaxPro-apoptotic protein that translocates to mitochondria, initiating the intrinsic apoptotic pathway. nih.gov
Caspases (e.g., -3, -9)Proteases that execute the final stages of apoptosis. ntnu.noiiarjournals.org
ATM / Chk2Kinases that sense DNA damage and signal for apoptosis and cell cycle arrest. oncotarget.com

In response to the DNA lesions created by sarcolysin hydrochloride, cells activate checkpoint controls to halt the cell cycle, providing an opportunity for DNA repair. Studies have shown that treatment results in a significant arrest of cells in the late S and G2/M phases of the cell cycle. patsnap.comnih.govresearchgate.net This arrest prevents cells with damaged DNA from proceeding into mitosis.

The mechanism of this cell cycle arrest is closely linked to the DNA damage response pathways. The activation of the ATM/Chk2 and ATM/p53 signaling axes plays a crucial role. oncotarget.com These pathways lead to the upregulation of cyclin-dependent kinase (CDK) inhibitors like p21, which can inhibit the activity of CDK/cyclin complexes necessary for progression through the G2 phase and into mitosis (e.g., Cdk1/Cyclin B). oncotarget.com By arresting the cell cycle, the cell prevents the replication of a damaged DNA template and the segregation of aberrant chromosomes. patsnap.comresearchgate.net If the damage cannot be successfully repaired during this arrest, the cell is typically directed towards apoptosis. archivesofmedicalscience.com

Interactions with Cellular Macromolecules Beyond DNA (e.g., Proteins, Enzymes)

While DNA is the primary therapeutic target, the electrophilic nature of sarcolysin hydrochloride allows it to react with other nucleophilic molecules within the cell, including proteins and enzymes. nih.govdrugbank.com

A significant interaction occurs with the tripeptide glutathione (B108866) (GSH). tandfonline.comnih.gov The reaction between sarcolysin hydrochloride and GSH, which can occur spontaneously or be catalyzed by the enzyme glutathione S-transferase (GST), results in the inactivation of the drug. tandfonline.comnih.govresearchgate.net This conjugation prevents the alkylating agent from reaching and damaging its DNA target. Elevated intracellular levels of both GSH and GST have been identified as a key mechanism of cellular resistance to the drug. tandfonline.com

Additionally, sarcolysin hydrochloride is known to bind to plasma proteins. Studies indicate that it binds to serum albumin (approximately 40% to 60%) and α1-acid glycoprotein (B1211001) (approximately 20%). drugbank.com A portion of this binding is covalent and irreversible, which can influence the drug's distribution and availability. drugbank.com


Antineoplastic Efficacy and Spectrum of Activity in Preclinical Research

In Vitro Cytotoxicity Studies

In vitro studies have been crucial in defining the spectrum of activity of sarcolysin (B1681458) and its derivatives against a variety of cancer cell lines. These studies typically measure the concentration of the drug required to inhibit cell growth by 50% (IC50), providing a quantitative measure of cytotoxicity.

Sarcolysin has demonstrated cytotoxic activity against several types of cancer cell lines. Early research focused on its potential against melanoma, given that the compound was designed as a phenylalanine analogue to be selectively taken up by melanin-producing cells. google.com Studies have confirmed its cytotoxicity against human melanoma cell lines. scispace.com It has also shown activity against myeloma cell lines, such as the RPMI 8226 line. google.com

The efficacy of sarcolysin and its derivatives has also been evaluated in sarcoma models. For instance, polymeric derivatives of sarcolysin have shown antitumor action against Sarcoma 180. nih.gov Conversely, some tumor models, such as Sarcoma 45, have been noted to be resistant to sarcolysin, indicating a variable spectrum of activity. nih.gov

A peptide conjugate of m-L-sarcolysin, L-prolyl-m-L-sarcolysyl-L-p-fluorophenylalanine (known as P2), was found to be highly toxic to RPMI 8322 melanoma cells. scispace.com The cytotoxic effects of both this peptide and m-L-sarcolysin on these melanoma cells were enhanced when cellular glutathione (B108866) was depleted. diva-portal.org

Cell Line TypeSpecific Cell Line(s)CompoundObserved EffectCitation
MelanomaRPMI 8322m-L-sarcolysinCytotoxic scispace.comdiva-portal.org
MyelomaRPMI 8226m-L-sarcolysinCytotoxic google.comnih.gov
SarcomaSarcoma 180Sarcolysin derivativeAntitumor action nih.gov
SarcomaSarcoma 45SarcolysinResistant nih.gov

The cytotoxic potency of sarcolysin and its derivatives has been compared to its more widely used para-isomer, melphalan (B128). In a panel of ten human tumor cell lines, m-L-sarcolysin and melphalan demonstrated similar mean IC50 values. However, a peptide derivative of sarcolysin, P2, was found to be the most active compound tested, with a lower mean IC50 value than both parent compounds. nih.gov This suggests that peptide modifications can enhance the cytotoxic potential of the sarcolysin molecule. scispace.comnih.gov

Another study comparing a peptide conjugate of m-L-sarcolysin (PSF) to both m-L-sarcolysin and melphalan in RPMI 8322 melanoma cells found that PSF was 28-fold and 35-fold more toxic, respectively. diva-portal.org This enhanced cytotoxicity was associated with a more efficient induction of DNA damage. diva-portal.org While m-L-sarcolysin and melphalan often show similar therapeutic indices in animal models, their in vitro activity can differ, with some research suggesting ortho-substituted phenylalanine mustards have higher toxicity than meta- (sarcolysin) or para- (melphalan) substituted versions. diva-portal.org

CompoundMean IC50 (µg/mL) across 10 Human Tumor Cell LinesCitation
m-L-sarcolysin4.1 nih.gov
Melphalan3.9 nih.gov
P2 (sarcolysin peptide)2.6 nih.gov

In Vivo Tumor Growth Inhibition Studies

Preclinical in vivo research using animal models is essential for evaluating the real-world potential of an anticancer agent. These studies assess the ability of the compound to inhibit tumor growth and improve survival outcomes.

Early preclinical studies, particularly from Russian researchers who first synthesized the racemic compound "sarcolysine" (merphalan), showed remarkable activity against certain transplantable animal tumors, with a notable effect on sarcomas. diva-portal.org Animal tests using rat sarcoma 45 were conducted to determine the antitumor effect of various sarcolysin derivatives. researchgate.net Further research confirmed the antitumor action of sarcolysin-containing copolymers in several transplantable tumor models, including Sarcoma 180, L1210 and P388 leukemias, and Ehrlich ascites tumor (EAT). nih.gov

A nanoparticle-based delivery system for sarcolysin (Sarcolysin-NP) was tested in mice with three different tumor types: lymphocytic leukemia P388, lymphocytic leukemia L1210, and mammary gland adenocarcinoma Ca755. researchgate.net This formulation demonstrated a notable antitumor effect across these models. researchgate.net

Quantitative assessment of sarcolysin's efficacy in animal models has shown significant tumor growth inhibition and improved survival. In a study using a nanoparticle formulation (Sarcolysin-NP), the maximum tumor growth inhibition was significantly higher than that of the free drug. researchgate.net Specifically, in mice with lymphocytic leukemia L1210 and mammary adenocarcinoma Ca755, the nanoparticle formulation resulted in tumor growth inhibition that was over 24% and 17% greater, respectively, compared to the free sarcolysin substance. researchgate.net

Furthermore, this improved tumor control translated into a significant increase in the life span of the treated animals. For mice with lymphocytic leukemia P388 and L1210, the increase in life span was 25% and 17.4%, respectively. researchgate.net In the solid tumor model of adenocarcinoma Ca755, a survival benefit of 11% was observed. researchgate.net These findings highlight that drug delivery modifications can enhance the in vivo efficacy of sarcolysin. researchgate.net

Animal ModelFormulationKey OutcomeQuantitative ResultCitation
L1210 LeukemiaSarcolysin-NPTumor Growth Inhibition>24% improvement vs. free drug researchgate.net
Ca755 AdenocarcinomaSarcolysin-NPTumor Growth Inhibition>17% improvement vs. free drug researchgate.net
P388 LeukemiaSarcolysin-NPIncreased Life Span25% increase researchgate.net
L1210 LeukemiaSarcolysin-NPIncreased Life Span17.4% increase researchgate.net
Ca755 AdenocarcinomaSarcolysin-NPIncreased Life Span11% increase researchgate.net

Synergistic Antineoplastic Effects with Co-administered Agents

Combination therapy is a cornerstone of modern oncology, aiming to enhance efficacy and overcome drug resistance by targeting different cellular pathways simultaneously. uchicago.edu Preclinical research has explored the synergistic potential of sarcolysin's isomer, melphalan, with other agents and modalities. For example, low-dose melphalan therapy in mice bearing plasmacytoma tumors was shown to induce a potent CD8+ T-cell response capable of eradicating large tumors, suggesting a synergistic effect between its direct cytotoxicity and host immune activation. nih.gov This immunomodulatory effect indicates that melphalan could be a valuable component of chemo-immunotherapy combinations. nih.gov

Other preclinical studies have demonstrated that combining statins with cytotoxic chemotherapy, which would include alkylating agents like sarcolysin, can exhibit synergistic effects on cancer cell types such as osteosarcoma. mdpi.com The principle of synergy has also been shown with physical treatments; local hyperthermia was found to reduce the required dose of a melphalan conjugate to achieve tumor growth inhibition, indicating a potentiation of the drug's effect. researchgate.net These findings from closely related compounds suggest a strong rationale for investigating synergistic combinations involving sarcolysin hydrochloride to enhance its therapeutic potential.

Rationales for Combination Therapies

The primary rationale for exploring combination therapies involving sarcolysin hydrochloride and its related compounds stems from the overarching goals in oncology to enhance therapeutic efficacy, overcome drug resistance, and improve tumor selectivity. diva-portal.orgnih.gov Sarcolysin, as a nitrogen mustard alkylating agent, exerts its cytotoxic effects by forming covalent cross-links with DNA, thereby inhibiting DNA replication and transcription. ontosight.ai However, like many chemotherapeutic agents, its efficacy can be limited by both intrinsic and acquired resistance mechanisms within cancer cells. nih.gov

Preclinical research has been driven by the hypothesis that combining sarcolysin with other agents can lead to synergistic or additive antitumor effects. nih.gov One key strategy involves using peptides to carry the cytotoxic agent. This approach is based on the rationale that certain tumor cells overexpress specific peptide transporters or peptidases on their surface. diva-portal.org By attaching sarcolysin to a peptide carrier, the drug's uptake could be selectively enhanced in neoplastic cells, potentially increasing its intracellular concentration and cytotoxic impact while minimizing exposure to healthy tissues. diva-portal.orgscispace.com The hydrolysis of these peptide-drug conjugates by tumor-associated enzymes would then release the active alkylating agent directly at the site of action. diva-portal.org

Another significant rationale is to target multiple, often complementary, cellular pathways simultaneously. epo.org While sarcolysin directly damages DNA, other agents might inhibit DNA repair mechanisms, disrupt tumor metabolism, or block signaling pathways essential for cancer cell survival and proliferation. mdpi.comfrontiersin.org This multi-pronged attack is designed to prevent cancer cells from escaping the effects of a single agent and to address the inherent heterogeneity within a tumor, where different cell populations may have varying sensitivities to a given drug. nih.gov The development of drug-adapted cancer cell lines in preclinical models is crucial for studying these resistance mechanisms and identifying effective combination strategies. nih.gov

Furthermore, combining sarcolysin with immunotherapies represents another logical approach. By inducing cancer cell death, sarcolysin can lead to the release of tumor antigens, which can then be recognized by the immune system. frontiersin.org Combining this with an immunotherapeutic agent that stimulates an anti-tumor immune response could theoretically lead to a more robust and durable treatment outcome. frontiersin.org

Investigations with Complementary Chemotherapeutic Modalities

Building on these rationales, extensive preclinical research has been conducted on combination strategies involving derivatives of sarcolysin. A notable example from the 1970s and 1980s is "Peptichemio," a cocktail of six small alkylating oligopeptides carrying m-L-sarcolysin, an isomer of melphalan (p-L-sarcolysin). diva-portal.orgscispace.com Preclinical and clinical investigations suggested that Peptichemio's positive results were due to rapid and effective DNA crosslinking following uptake in cancer cells, as well as potential antimetabolic properties. diva-portal.org

Subsequent in vitro studies of the individual peptides within Peptichemio revealed that certain components were significantly more potent than m-L-sarcolysin or melphalan alone. scispace.com For instance, the tripeptide L-prolyl-m-L-sarcolysyl-p-L-fluorophenylalanine ethyl ester (P2) demonstrated superior activity in human melanoma cells, which was attributed, at least in part, to increased DNA crosslinking. scispace.com

This success spurred the synthesis and evaluation of new oligopeptides. Preclinical in vivo studies in mice showed that novel di- and tripeptides of melphalan were more active against implanted human tumor cells than melphalan itself, despite having equal alkylating capacity. diva-portal.org For example, the dipeptide J1 (melphalanyl-p-L-fluorophenylalanine ethyl ester) and the tripeptide J3 (L-prolyl-melphalanyl-p-L-fluorophenylalanine ethyl ester) showed enhanced efficacy. diva-portal.org Another compound, MF13 (L-proline-m-bis (2-chloroethyl) amino-L-phenylalanyl-L-norvaline ethyl ester hydrochloride), also demonstrated higher antitumor activity than m-L-sarcolysin in xenograft models, inhibiting tumor growth by inducing apoptosis. scispace.comdntb.gov.ua

In clinical contexts, which were informed by preclinical findings, Peptichemio was evaluated in combination with other established chemotherapeutic agents. Studies were performed in multiple myeloma patients where Peptichemio was combined with prednisolone (B192156) or with both prednisolone and vincristine. scispace.com These combination regimens were generally considered encouraging and well-tolerated. scispace.com

The table below summarizes key preclinical findings for various sarcolysin derivatives and their combinations.

Compound/CombinationPreclinical ModelKey FindingsReference(s)
Peptichemio (cocktail of m-L-sarcolysin peptides)Various human malignancies (preclinical/clinical)Suggested efficacy from rapid DNA crosslinking and antimetabolic properties. diva-portal.orgscispace.com
P2 (L-prolyl-m-L-sarcolysyl-p-L-fluorophenylalanine ethyl ester)Human melanoma cells (in vitro)Several times more toxic than m-L-sarcolysin or melphalan; caused increased DNA crosslinking. scispace.com
J1 (melphalanyl-p-L-fluorophenylalanine ethyl ester)Human tumor cells in mice (in vivo)More active than melphalan. diva-portal.org
J3 (L-prolyl-melphalanyl-p-L-fluorophenylalanine ethyl ester)Human tumor cells in mice (in vivo)More active than melphalan. diva-portal.org
MF13 (L-proline-m-bis (2- chloroethyl) amino-L-phenylalanyl-L-norvaline ethyl ester hydrochloride)Xenograft models in miceDemonstrated higher antitumor activity than m-L-sarcolysin; inhibited tumor growth by inducing apoptosis. scispace.comdntb.gov.ua
Peptichemio + Prednisolone +/- Vincristine Multiple Myeloma & Non-Hodgkin's Lymphoma PatientsCombination was considered well-tolerated and results were encouraging. scispace.com

Mechanisms of Resistance to Sarcolysin Hydrochloride

Intrinsic and Acquired Resistance Phenotypes

Intrinsic resistance refers to the natural insensitivity of some tumor cells to sarcolysin (B1681458) hydrochloride without prior exposure to the drug. vetnostics.com.au This inherent resilience can be attributed to the baseline characteristics of the cancer cells, such as a low number of membrane porins that limit drug uptake. vetnostics.com.au

Acquired resistance , on the other hand, develops in tumor cells after exposure to the drug. aacrjournals.orgmdpi.com This form of resistance is a significant clinical challenge, often leading to treatment failure and relapse. plos.orgnih.gov It can arise from mutations in the tumor cells' genetic material or through the acquisition of new genetic material from other resistant cells. nih.gov Studies have shown that cells with acquired resistance to melphalan (B128), the active component of sarcolysin hydrochloride, often exhibit cross-resistance to other alkylating agents and even other classes of chemotherapy drugs. nih.govnih.gov

A key distinction between these phenotypes lies in their origin. Intrinsic resistance is a pre-existing trait, while acquired resistance is an adaptive response to therapeutic pressure. vetnostics.com.aumdpi.com For instance, some tumor cell populations are inherently heterogeneous, containing subpopulations with varying degrees of sensitivity to the drug. nih.gov Treatment can then select for these resistant subpopulations, leading to the emergence of a clinically resistant tumor.

Molecular and Cellular Mechanisms of Resistance

The development of resistance to sarcolysin hydrochloride involves a variety of molecular and cellular adaptations that allow cancer cells to survive and proliferate despite the presence of the drug.

The primary mechanism of action for sarcolysin hydrochloride is the induction of DNA damage, particularly interstrand cross-links (ICLs), which block DNA replication and lead to cell death. plos.orgmdpi.com Consequently, a major mechanism of resistance is the enhancement of DNA repair pathways that can remove these lesions.

Several DNA repair pathways have been implicated in melphalan resistance:

Fanconi Anemia (FA)/BRCA Pathway: This pathway is crucial for the repair of ICLs. nih.gov Studies have demonstrated that enhanced ICL repair via the FA/BRCA pathway contributes to acquired melphalan resistance in multiple myeloma cells. nih.govashpublications.org Increased expression of genes within this pathway, such as FANCF, has been observed in resistant cell lines. nih.gov

Base Excision Repair (BER) and Nucleotide Excision Repair (NER): These pathways are also involved in repairing DNA damage induced by alkylating agents. mdpi.commdpi.com Research has shown that modulation of BER and NER can contribute to melphalan resistance. plos.org For example, some resistant cells exhibit reduced levels of certain DNA glycosylases involved in BER, which may prevent the formation of toxic repair intermediates. plos.org

Homologous Recombination (HR): This pathway is involved in the repair of double-strand breaks that can arise from the processing of ICLs. oup.com Increased activity of HR, indicated by the formation of Rad51 foci, has been correlated with melphalan resistance in epithelial tumor cell lines. oup.com

Non-Homologous End Joining (NHEJ): Upregulation of proteins in the NHEJ pathway has also been observed in melphalan-resistant cells, suggesting its role in repairing drug-induced double-strand breaks. plos.org

The following table summarizes key DNA repair pathways and their role in melphalan resistance:

DNA Repair PathwayRole in ResistanceKey Proteins/GenesSupporting Evidence
Fanconi Anemia (FA)/BRCAEnhanced repair of interstrand cross-links (ICLs)FANCF, FANCL, BRCA1Increased expression in resistant myeloma cells. nih.govashpublications.org
Base Excision Repair (BER)Modulation of repair to avoid toxic intermediatesUNG2, NEIL1, MPGReduced levels of specific DNA glycosylases in resistant cells. plos.org
Nucleotide Excision Repair (NER)Removal of bulky DNA adductsERCC-1Implicated in resistance, though not always the primary mechanism. nih.gov
Homologous Recombination (HR)Repair of double-strand breaksRad51, Xrcc2, Xrcc3Correlation between Rad51 foci and resistance. oup.com
Non-Homologous End Joining (NHEJ)Repair of double-strand breaksDNA-PK, Ku proteinsUpregulation of pathway proteins in resistant cells. plos.org

The concentration of sarcolysin hydrochloride within the tumor cell is a critical determinant of its cytotoxicity. Resistance can arise from changes that either reduce drug entry into the cell or increase its removal.

Reduced Drug Uptake: Sarcolysin hydrochloride enters cells via amino acid transport systems, primarily the L-type amino acid transporter 1 (LAT1 or SLC7A5). mdpi.commdpi.com Down-regulation of this transporter can lead to decreased drug uptake and subsequent resistance. mdpi.com

Increased Drug Efflux: The multidrug resistance (MDR) phenotype, often mediated by ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp or MDR1), can actively pump the drug out of the cell. frontiersin.orgmdpi.com Overexpression of such transporters has been associated with resistance to various chemotherapeutic agents, including melphalan. mdpi.comarvojournals.org However, some studies have found that drug efflux pumps may not significantly contribute to melphalan resistance in certain model systems. nih.gov

The table below details the key transporters involved in melphalan uptake and efflux:

TransporterFunctionRole in Resistance
L-type amino acid transporter 1 (LAT1/SLC7A5)Drug uptakeDown-regulation leads to decreased uptake and resistance. mdpi.commdpi.com
P-glycoprotein (P-gp/MDR1/ABCB1)Drug effluxOverexpression can pump the drug out of the cell, conferring resistance. frontiersin.orgarvojournals.org
Multidrug resistance-associated protein 1 (MRP1)Drug effluxAssociated with the multidrug resistance phenotype. tandfonline.com
Lung resistance-related protein (LRP/MVP)Drug effluxAssociated with the multidrug resistance phenotype. tandfonline.com

While the primary target of sarcolysin hydrochloride is DNA, resistance can also develop through modifications that make this target less susceptible to damage.

Inactivation of the Drug: Increased levels of intracellular glutathione (B108866) (GSH) and the enzyme glutathione S-transferase (GST) can inactivate sarcolysin hydrochloride through conjugation, preventing it from reaching and damaging DNA. aacrjournals.orgtandfonline.com Studies have shown that elevated GSH levels are associated with melphalan resistance. tandfonline.comashpublications.org

Alterations in Chromatin Structure: Changes in the structure of chromatin, the complex of DNA and proteins in the nucleus, can potentially affect the accessibility of DNA to the drug. While less studied for sarcolysin hydrochloride specifically, this is a known mechanism of resistance to other DNA-damaging agents.

Apoptosis, or programmed cell death, is the ultimate mechanism by which chemotherapy kills cancer cells. nih.gov Resistance to sarcolysin hydrochloride can be achieved by dysregulating the signaling pathways that control apoptosis.

Upregulation of Anti-Apoptotic Proteins: Cancer cells can upregulate anti-apoptotic proteins such as Bcl-2 and Mcl-1, which inhibit the mitochondrial (intrinsic) pathway of apoptosis. oncotarget.comtouchoncology.com Adhesion of myeloma cells to bone marrow stromal cells can induce the expression of these proteins, conferring resistance. touchoncology.com

Inhibition of Pro-Apoptotic Signaling: The p53 tumor suppressor protein plays a key role in initiating apoptosis in response to DNA damage. frontiersin.org While p53 is not frequently mutated in early-stage multiple myeloma, its pathway can be otherwise disrupted. ashpublications.org Another pathway involving the ABL1 kinase, which can trigger apoptosis upon DNA damage, is also frequently deregulated in multiple myeloma. ashpublications.org

Activation of Survival Pathways: Signaling pathways such as the PI3K/Akt/mTOR and Ras/Raf/MAPK pathways promote cell survival and can be hyperactivated in resistant cells, counteracting the pro-apoptotic signals induced by sarcolysin hydrochloride. plos.orgnih.gov

Tumors are not composed of a uniform population of cells but rather a diverse collection of subclones with different genetic and phenotypic characteristics. ijbs.com This intratumor heterogeneity is a major driver of drug resistance. nih.govijbs.com

The existence of pre-existing resistant clones within a tumor means that even if the majority of cancer cells are sensitive to sarcolysin hydrochloride, these resistant cells can survive the treatment and repopulate the tumor, leading to relapse. nih.gov Studies have shown that even in cell lines derived from a single starting population, different subclones can develop distinct mechanisms of resistance. nih.gov This highlights the adaptive potential of tumors and the challenge of developing therapies that can overcome this heterogeneity. For example, some tumor clones may exhibit increased resistance following pretreatment with certain agents like zinc, indicating a heterogeneous response within the parental tumor line. nih.gov

Influence of the Tumor Microenvironment on Resistance Development

The tumor microenvironment (TME) is a complex and dynamic network of non-cancerous cells, extracellular matrix (ECM), and soluble factors that significantly contributes to therapeutic resistance against alkylating agents like Sarcolysin hydrochloride. nih.gov This phenomenon, often termed environment-mediated drug resistance (EM-DR), can protect tumor cells from the cytotoxic effects of chemotherapy through various interconnected mechanisms. nih.gov

Key components of the TME and their roles in fostering resistance include:

Cell-Adhesion Mediated Drug Resistance (CAM-DR): The direct interaction and adhesion of cancer cells to components of the TME, such as bone marrow stromal cells (BMSCs) and the ECM, is a primary driver of resistance. nih.govmdpi.com This binding can trigger intracellular signaling pathways that inhibit apoptosis (programmed cell death). For instance, the adhesion of multiple myeloma cells to fibronectin, an ECM protein, has been shown to confer resistance to melphalan, the parent compound of Sarcolysin hydrochloride. This interaction can also induce cell cycle arrest, rendering the cancer cells less susceptible to chemotherapeutic agents that target rapidly proliferating cells. nih.govoup.com

Soluble Factor Secretion: Stromal cells within the TME, such as cancer-associated fibroblasts (CAFs) and BMSCs, secrete a variety of cytokines and growth factors that promote cancer cell survival and resistance. nih.govnih.gov Interleukin-6 (IL-6) is a notable cytokine secreted by BMSCs that, upon binding to cancer cells, activates anti-apoptotic signaling pathways. nih.govnih.gov Other secreted factors like Vascular Endothelial Growth Factor (VEGF) and Insulin-like Growth Factor 1 (IGF-1) also contribute to a pro-survival environment that counteracts the effects of chemotherapy. nih.gov

Physical and Chemical Barriers: The dense extracellular matrix can act as a physical barrier, impeding the efficient distribution and penetration of drugs into the tumor mass. oup.com This results in heterogeneous drug exposure, where some cancer cells are exposed to sublethal concentrations, allowing them to survive and develop resistance. oup.com Furthermore, the TME is often characterized by regions of hypoxia (low oxygen) and acidity, which can reduce the efficacy of certain chemotherapeutic drugs and select for more resistant cancer cell populations. oup.com

Immunosuppressive Niche: The TME can foster an immunosuppressive environment that hinders the body's natural anti-tumor immune response. oaepublish.com Myeloid-derived suppressor cells (MDSCs) and regulatory T-cells, recruited and activated within the TME, can suppress the function of cytotoxic T-cells. oaepublish.comnih.gov Cytokines like TGF-β and IL-10, also present in the TME, further contribute to this immunosuppressive shield, allowing resistant clones to evade immune clearance. oaepublish.comnih.gov

The table below summarizes the key TME components and their associated resistance mechanisms.

Table 1: Influence of Tumor Microenvironment on Sarcolysin Hydrochloride Resistance
TME Component Mechanism of Resistance Reference
Bone Marrow Stromal Cells (BMSCs) / Cancer-Associated Fibroblasts (CAFs) Direct cell-to-cell contact (CAM-DR) activates anti-apoptotic pathways. Secretion of soluble factors like IL-6, VEGF, and HGF promotes survival. nih.govnih.govnih.gov
Extracellular Matrix (ECM) Acts as a physical barrier to drug penetration. Adhesion to ECM proteins like fibronectin confers resistance. oup.com
Soluble Factors (e.g., IL-6, VEGF, TGF-β) Activate pro-survival and anti-apoptotic signaling cascades (e.g., Akt, NF-κB) in tumor cells. nih.govnih.govnih.gov
Hypoxia and Acidity Reduces drug efficacy and selects for resistant tumor cell phenotypes. oup.com
Immunosuppressive Cells (e.g., MDSCs, Tregs) Inhibit anti-tumor immune responses, allowing resistant cells to evade immune surveillance. oaepublish.comnih.gov

Strategies to Overcome Resistance in Preclinical Models

Significant preclinical research has focused on developing strategies to circumvent TME-induced and intrinsic resistance to Sarcolysin hydrochloride and its parent compound, melphalan. These approaches involve novel drug designs, combination therapies, and the targeting of specific resistance pathways.

Novel Drug Formulations and Prodrugs: A prominent strategy involves creating prodrugs that are preferentially activated within cancer cells. Melphalan-flufenamide (melflufen) is a dipeptide prodrug of melphalan designed to be highly lipophilic, allowing for rapid and extensive cellular uptake. oncotarget.com Once inside the cell, it is hydrolyzed by aminopeptidases, which are often overexpressed in tumor cells, to release the active alkylating agent, melphalan. oncotarget.comaacrjournals.org This mechanism leads to a significantly higher intracellular concentration of the cytotoxic agent in malignant cells compared to normal cells, allowing it to overcome resistance even in melphalan-resistant cell lines. oncotarget.comaacrjournals.orgnih.gov Preclinical xenograft models have shown that melflufen can more potently inhibit tumor growth compared to equimolar doses of melphalan. oncotarget.comaacrjournals.org

Combination with Proteasome Inhibitors: Proteasome inhibitors, such as bortezomib (B1684674), have been shown to sensitize melphalan-resistant myeloma cell lines to the effects of the alkylating agent. nih.gov Bortezomib can down-regulate cellular responses to genotoxic stress and enhance the apoptotic effects of DNA-damaging agents. nih.gov The combination of melphalan with bortezomib has demonstrated synergistic anti-tumor activity in preclinical models, providing a strong rationale for its clinical use. aacrjournals.orgnih.gov

Targeting DNA Repair Pathways: Since Sarcolysin hydrochloride's primary mechanism of action is inducing DNA damage, enhanced DNA repair is a critical resistance mechanism. nih.govresearchgate.net Preclinical studies have explored combining melphalan with inhibitors of key DNA repair pathways.

PARP Inhibitors: Inhibitors of Poly (ADP-ribose) polymerase (PARP), an enzyme crucial for single-strand DNA break repair, have been investigated. While they may not completely reverse resistance on their own, they can enhance melphalan's cytotoxicity. researchgate.net

DNA-PK Inhibitors: Targeting the non-homologous end joining (NHEJ) pathway, a major route for repairing double-strand breaks, has shown significant promise. In preclinical studies, the DNA-PK inhibitor NU7026 completely reversed melphalan resistance in a resistant cell line, resulting in a lower IC50 than that observed in the original, sensitive parent cells. researchgate.net

Modulating the Tumor Microenvironment:

Targeting Cytokine Signaling: Blockade of key survival signals from the TME can restore sensitivity. For example, siltuximab, an antibody that blocks IL-6 signaling, has been shown to enhance melphalan's cytotoxicity in preclinical models of multiple myeloma. mdpi.com

Immunomodulatory Drugs (IMiDs): Compounds like lenalidomide (B1683929) can overcome resistance by targeting both the tumor cell and the TME. nih.gov Lenalidomide can reduce the secretion of IL-6 and VEGF triggered by the binding of myeloma cells to BMSCs and can also stimulate an anti-tumor T-cell response. nih.gov Combining melflufen with lenalidomide has been shown to trigger synergistic anti-myeloma activity in preclinical settings. aacrjournals.org

The following table details several preclinical strategies investigated to overcome resistance.

Table 2: Preclinical Strategies to Overcome Sarcolysin Hydrochloride Resistance
Strategy Agent/Approach Mechanism of Action Preclinical Outcome Reference
Prodrug Development Melphalan-flufenamide (Melflufen) Enhanced cellular uptake and intracellular cleavage by aminopeptidases, leading to high intracellular melphalan concentration. Overcame resistance in melphalan- and bortezomib-resistant cell lines; more potent tumor growth inhibition in xenograft models than melphalan. oncotarget.comaacrjournals.org
Combination Therapy Bortezomib (Proteasome Inhibitor) Sensitizes cancer cells to genotoxic stress and enhances apoptosis. Synergistic anti-myeloma activity when combined with melphalan. aacrjournals.orgnih.gov
Combination Therapy Lenalidomide (Immunomodulatory Drug) Reduces pro-survival cytokine secretion (IL-6, VEGF) from BMSCs and stimulates T-cell activity. Synergistic anti-myeloma activity when combined with melflufen. nih.govaacrjournals.org
Targeting DNA Repair NU7026 (DNA-PK Inhibitor) Inhibits the non-homologous end joining (NHEJ) DNA repair pathway. Completely reversed high-level melphalan resistance in a multiple myeloma cell line. researchgate.net
Targeting TME Signaling Siltuximab (anti-IL-6 antibody) Blocks the pro-survival signaling cascade initiated by Interleukin-6. Enhanced melphalan cytotoxicity in preclinical models. mdpi.com

Analogues, Derivatives, and Structural Activity Relationships

Design and Synthesis of Sarcolysin (B1681458) Analogues

The design of sarcolysin analogues has been driven by the goal of creating compounds with improved efficacy and reduced toxicity. Strategies have included the synthesis of peptide conjugates and modifications of the core sarcolysin molecule.

A notable example of sarcolysin peptide conjugates is Peptichemio, a complex mixture of six synthetic oligopeptides derived from m-L-sarcolysin (an isomer of melphalan). nih.govresearchgate.netdiva-portal.orgnih.gov This mixture was developed in the 1960s and has been investigated for its antitumor effects. scispace.com The rationale behind using peptides as carriers for the alkylating agent was to potentially target tumor cells more effectively. diva-portal.org

The individual peptides within Peptichemio exhibit varying levels of cytotoxicity. googleapis.com One of the most active components identified is the tripeptide P2, which has the structure L-prolyl-m-L-sarcolysyl-p-L-fluorophenylalanine ethyl ester. aacrjournals.orgnih.gov The synthesis of these peptide conjugates typically involves standard peptide coupling techniques, where the sarcolysin moiety is linked to other amino acids or peptide fragments. google.com For instance, the synthesis of tripeptide derivatives can be achieved by coupling Boc-protected amino acids to a dipeptide containing melphalan (B128) using coupling reagents like EDC/NMM/HOBt, followed by deprotection. google.com

Another example of a sarcolysin-containing tripeptide is MF13 (L-prolyl-m-L-sarcolysyl-L-norvaline ethyl ester), which has been shown to induce apoptosis in various human cell lines. scispace.com The synthesis of such conjugates allows for the exploration of how different amino acid sequences can modulate the activity of the core sarcolysin structure.

To improve the therapeutic properties of sarcolysin, various chemical modifications have been explored. These modifications aim to increase the drug's selectivity for cancer cells and enhance its potency. One approach involves the synthesis of di- and tripeptide derivatives. For example, the dipeptide J1 (L-melphalanyl-p-L-fluorophenylalanine ethyl ester) demonstrated significant cytotoxic activity. nih.gov

Another strategy to enhance selectivity is the use of lipid derivatives of sarcolysin incorporated into phospholipid nanoparticles. bmc-rm.org This approach aims to improve drug delivery to tumor tissues. Research has also been conducted on simple derivatives, such as N-acyl derivatives and esters of the carboxyl group, to modulate the compound's properties. researchgate.netresearchgate.net The synthesis of these derivatives often involves standard chemical reactions, such as acylation of the amino group or esterification of the carboxyl group. mdpi.com

Table 1: Examples of Sarcolysin Analogues and Derivatives

Compound/Analogue Description Key Findings
Peptichemio A mixture of six oligopeptides containing m-L-sarcolysin. nih.govresearchgate.net Showed clinical activity, with individual peptides having varying cytotoxicity. googleapis.comaacrjournals.org
P2 A tripeptide component of Peptichemio (L-prolyl-m-L-sarcolysyl-p-L-fluorophenylalanine ethyl ester). aacrjournals.orgnih.gov Identified as a major contributor to the activity of Peptichemio. aacrjournals.org
J3 The melphalan-containing analogue of P2 (L-prolyl-L-melphalanyl-p-L-fluorophenylalanine ethyl ester). aacrjournals.org Demonstrated more rapid and stronger activity than P2 in some studies. aacrjournals.org
J1 A dipeptide derivative of melphalan (L-melphalanyl-p-L-fluorophenylalanine ethyl ester). nih.gov Exhibited potent cytotoxic activity in human tumor samples. nih.gov
MF13 A tripeptide containing sarcolysin (L-prolyl-m-L-sarcolysyl-L-norvaline ethyl ester). scispace.com Shown to induce apoptosis in human cell lines and demonstrated antitumor activity. scispace.com
Lipid Derivatives Sarcolysin conjugated to lipids and incorporated into nanoparticles. bmc-rm.org Aimed at enhancing drug delivery and selectivity. bmc-rm.org
N-Acyl Derivatives Modifications at the N-terminus of sarcolysin. researchgate.netresearchgate.net Explored to modulate the compound's biological activity. researchgate.net

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. For sarcolysin and its analogues, these studies have focused on the impact of the amino acid composition in peptide conjugates and the influence of end group modifications.

A study comparing a series of 17 nitrogen mustard-containing dipeptides revealed that factors like the specific amino acids used and their order in the peptide chain influence the in vitro activity. nih.gov For example, the tripeptide P2, a component of Peptichemio, was found to be more toxic to melanoma cells than the other peptides in the mixture, highlighting the importance of its specific amino acid sequence (Pro-m-Sar-p-F-Phe-OEt). googleapis.com

Furthermore, a comparison between the m-L-sarcolysin-containing tripeptide P2 and its melphalan-containing analogue J3 (L-prolyl-L-melphalanyl-p-L-fluorophenylalanine ethyl ester) showed that J3 had a significantly more rapid and potent activity, indicating that even a subtle change in the mustard-bearing amino acid can have a profound effect on biological function. aacrjournals.orgnih.gov

Modifications at the N- and C-termini of sarcolysin and its peptide derivatives play a critical role in their biological activity. nih.gov For instance, C-terminal modifications, such as esterification, can influence the hydrophobicity and transport of the peptide into cells. nih.gov The ethyl ester group present in active peptides like P2 and J1 is an example of a C-terminal modification that contributes to their cytotoxic profiles. aacrjournals.orgnih.gov Amidation of the C-terminus is another common modification that can enhance peptide stability by removing the negative charge of the carboxylic acid. jpt.com

N-terminal modifications also significantly affect activity. The synthesis of N-acyl derivatives of sarcolysin has been explored to modulate its properties. researchgate.net In broader peptide chemistry, N-terminal acylation can enhance the biological activity of peptides. nih.gov These modifications can influence the peptide's interaction with biological targets and its susceptibility to degradation by enzymes. frontiersin.org

Table 2: Structure-Activity Relationship (SAR) Summary

Structural Feature Impact on Activity Examples
Amino Acid Composition Influences cytotoxic activity and interaction with biological systems. nih.gov Different di- and tripeptide sequences of sarcolysin show varied potency. nih.gov
Amino Acid Sequence Critical for determining the potency of peptide conjugates. nih.gov The specific sequence of P2 contributes significantly to its high cytotoxicity compared to other Peptichemio components. googleapis.com
Isomeric Form of Sarcolysin The position of the bis(2-chloroethyl)amino group affects activity. The melphalan analogue (J3) of the m-L-sarcolysin peptide (P2) showed enhanced activity. aacrjournals.orgnih.gov
C-Terminal Modification Affects hydrophobicity, cellular uptake, and stability. nih.gov Ethyl esterification in P2 and J1 is associated with high cytotoxic activity. aacrjournals.orgnih.gov C-terminal amidation can increase stability. jpt.com
N-Terminal Modification Modulates biological properties and can enhance activity. nih.gov N-acyl derivatives of sarcolysin have been synthesized to alter its characteristics. researchgate.net

Drug Delivery Systems for Sarcolysin Hydrochloride

Nanocarrier-Based Delivery Systems

Nanocarriers offer a versatile platform for the delivery of chemotherapeutic agents like Sarcolysin (B1681458) hydrochloride. mdpi.comnih.gov These systems can encapsulate the drug, protecting it from premature degradation and enabling its transport to the target site. nih.gov The physicochemical properties of nanocarriers, such as size, surface charge, and composition, can be tailored to optimize drug loading, release kinetics, and biodistribution. nih.gov

Liposomes are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs. researchgate.netpreprints.org They are one of the most clinically advanced nanocarrier systems for cancer therapy. unibe.chnih.gov Liposomal formulations of Sarcolysin hydrochloride have been investigated to improve its pharmacokinetic profile and reduce its side effects.

Research into lipid derivatives of Sarcolysin has led to the development of phospholipid nanoparticles. In one study, a drug formulation based on a lipid derivative of Sarcolysin embedded in phospholipid nanoparticles was optimized. bmc-rm.org This formulation resulted in an ultra-thin emulsion with the following characteristics:

PropertyValue
Particle SizeNot more than 50 nm
Light TransmittanceAbove 80%
Drug Incorporation99% of the lipid derivative
Aggregation StabilityAt least 2 days in an aquatic environment

This table presents the optimized properties of a phospholipid nanoparticle formulation for a lipid derivative of Sarcolysin. bmc-rm.org

In vitro experiments demonstrated that when this liposomal formulation of Sarcolysin was introduced to plasma, it distributed among lipoproteins and protein components. bmc-rm.org Significantly, the concentration of Sarcolysin in all fractions involved in biological transport was higher when administered as a prodrug within the phospholipid nanoparticles compared to the administration of the free drug. bmc-rm.org The conversion of the prodrug into the active drug, Sarcolysin, was found to occur within blood cells. bmc-rm.org

Polymer-drug conjugates (PDCs) involve the covalent attachment of a drug molecule to a polymer backbone. nih.govmdpi.comnih.gov This approach can improve the solubility, stability, and circulation half-life of the conjugated drug. nih.govui.ac.id The polymer carrier can also be designed to facilitate targeted delivery and controlled release of the drug at the tumor site. nih.gov

The general structure of a polymer-drug conjugate, as first proposed by Helmut Ringsdorf, consists of a polymer backbone, a targeting moiety, a solubilizing agent, and the covalently attached drug, often via a linker that is stable in circulation but cleavable at the target site (e.g., by specific enzymes or lower pH). mdpi.com

While specific research on polymer-drug conjugates of Sarcolysin hydrochloride is not extensively detailed in the provided search results, the principles of PDC design are applicable. A hypothetical Sarcolysin-polymer conjugate could leverage a biocompatible and water-soluble polymer like polyethylene (B3416737) glycol (PEG) or N-(2-hydroxypropyl) methacrylamide (B166291) (HPMA) to:

Increase circulation time: The polymer's size would prevent rapid renal clearance. mdpi.com

Enhance tumor accumulation: Through the Enhanced Permeability and Retention (EPR) effect. ui.ac.id

Enable controlled release: By incorporating a linker that is sensitive to the tumor microenvironment. mdpi.com

A variety of nanoparticle systems beyond liposomes have been explored for drug delivery. nih.gov These include solid lipid nanoparticles, polymeric nanoparticles, and inorganic nanoparticles. nih.gov Nanofibers, with their high surface-area-to-volume ratio and porous structure, represent another promising platform for the controlled and localized delivery of anticancer drugs. nih.govnih.govnanospin.net

Nanofibers can be fabricated from a diverse range of polymers and can be engineered to release their drug payload in a sustained manner. nih.govnanospin.net This is particularly advantageous for drugs that require prolonged exposure to be effective. For Sarcolysin hydrochloride, encapsulation within nanofibers could offer a method for creating implantable drug depots for localized therapy, for instance, after surgical tumor resection.

Key features of nanofiber-based drug delivery systems include:

High drug loading capacity. nih.gov

Tunable drug release kinetics. nih.govnanospin.net

Ability to be functionalized for targeted delivery. nanospin.net

Coaxial electrospinning is an advanced technique that allows for the creation of core-sheath nanofibers, which can protect the encapsulated drug and provide more precise control over its release. researchgate.net

Targeted Drug Delivery Approaches

Targeted drug delivery aims to increase the concentration of a therapeutic agent at the site of disease, thereby enhancing efficacy and reducing off-target toxicity. ijced.org For Sarcolysin hydrochloride, this can be achieved through both passive and active targeting strategies.

Passive targeting relies on the unique pathophysiology of solid tumors, particularly the Enhanced Permeability and Retention (EPR) effect. nih.govrsc.org Tumor blood vessels are often leaky or fenestrated, with pore sizes that can range from 200 to 1200 nm, allowing nanoparticles to extravasate into the tumor interstitium. frontiersin.org Additionally, tumors typically have poor lymphatic drainage, which leads to the retention of these nanoparticles within the tumor microenvironment. nih.govnih.gov

For Sarcolysin hydrochloride-loaded nanocarriers, the EPR effect is a key mechanism for achieving preferential accumulation in tumors. nih.govresearchgate.netmdpi.com The effectiveness of the EPR effect is influenced by the physicochemical properties of the nanocarrier, such as:

Size: Nanoparticles with a diameter generally between 40 and 200 nm are considered optimal for exploiting the EPR effect, as they are large enough to avoid rapid renal clearance but small enough to pass through the leaky tumor vasculature. cd-bioparticles.net

Surface characteristics: Coating nanoparticles with hydrophilic polymers like PEG can help them evade the reticuloendothelial system (RES), prolonging their circulation time and increasing the probability of reaching the tumor. cd-bioparticles.net

It is important to note that the EPR effect can be heterogeneous among different tumor types and even within the same tumor, which can impact the efficiency of passive targeting. rsc.org

Active targeting involves the functionalization of nanocarriers with ligands that specifically bind to receptors overexpressed on the surface of cancer cells or the tumor vasculature. researchgate.netnih.gov This strategy can enhance the selectivity and cellular uptake of the drug delivery system.

Commonly used targeting ligands include:

Antibodies: Monoclonal antibodies (mAbs) that recognize tumor-associated antigens can be conjugated to the surface of nanocarriers.

Peptides: Small peptides can also serve as effective targeting moieties. nih.govmdpi.commdpi.com They offer advantages such as smaller size, which can improve tumor penetration, and lower immunogenicity compared to full-length antibodies. nih.gov

For Sarcolysin hydrochloride, an active targeting approach would involve loading the drug into a nanocarrier (such as a liposome (B1194612) or polymeric nanoparticle) and then decorating the surface of the carrier with a ligand that recognizes a specific marker on the target cancer cells. For example, a peptide that binds to a receptor tyrosine kinase, like Tie2, which is highly expressed in some cancer cells, could be used to direct cisplatin-containing liposomes to the tumor site. nih.gov This receptor-mediated binding can trigger endocytosis, leading to the internalization of the nanocarrier and the subsequent release of Sarcolysin hydrochloride inside the cancer cell. mdpi.com

Pharmacokinetic Implications of Advanced Delivery Systems for Sarcolysin Hydrochloride

The encapsulation of Sarcolysin hydrochloride within advanced drug delivery systems, such as liposomes and nanoparticles, significantly modifies its pharmacokinetic profile. These alterations are primarily aimed at enhancing the therapeutic index of the drug by improving its delivery to target sites while minimizing exposure to healthy tissues. The key pharmacokinetic implications include altered distribution and bioavailability, as well as prolonged circulation time and reduced systemic exposure.

Altered Distribution and Bioavailability Profiles

Advanced delivery systems for Sarcolysin hydrochloride are designed to overcome the limitations of the free drug, such as its poor solubility and non-specific distribution. By encapsulating the drug, these systems can alter its biodistribution, leading to increased accumulation in target tissues, such as tumors, and reduced uptake by healthy organs.

Liposomal formulations of melphalan (B128), the active L-isomer of sarcolysin, have demonstrated the potential for enrichment in the bone marrow in animal models. This targeted distribution is particularly advantageous for the treatment of hematological malignancies like multiple myeloma, which resides in the bone marrow. The slower release of the drug from these liposomes can also contribute to a more sustained local concentration at the target site.

Furthermore, the use of nanoparticles can significantly enhance the bioavailability of Sarcolysin hydrochloride. For instance, modifying the surface of melphalan-loaded nanoparticles has been shown to substantially increase the drug loading capacity. This improved formulation can potentially lead to higher effective concentrations of the drug reaching the intended therapeutic target.

In a study evaluating the tissue distribution of orally administered 14C-labeled melphalan in rats, the radioactivity was widely distributed throughout the body, with peak levels observed in most tissues within 2-4 hours. The gastrointestinal tract showed the most rapid elimination, while tissues like the skin, eye, and spleen exhibited the slowest elimination rates. nih.gov This broad distribution highlights the potential for off-target effects with the conventional drug, a challenge that advanced delivery systems aim to address by directing the drug more specifically to the site of action.

In Vitro Cytotoxicity of Free vs. Liposomal Melphalan
Cell LineFormulationIC50 (µM)
ARD (Human MM)Free Melphalan2.519
Liposomal Melphalan3.356
P3X (Murine MM)Free Melphalan8.002
Liposomal Melphalan2.283

This table presents the half-maximal inhibitory concentration (IC50) of free melphalan compared to liposomal melphalan in different multiple myeloma (MM) cell lines, indicating the in vitro potency of each formulation.

Prolonged Circulation and Reduced Systemic Exposure

A key advantage of encapsulating Sarcolysin hydrochloride in advanced delivery systems is the ability to prolong its circulation time in the bloodstream. Conventional melphalan has a short half-life, which can limit its therapeutic efficacy. acs.org Nanoformulations, such as liposomes and solid lipid nanoparticles, are designed to evade rapid clearance by the reticuloendothelial system (RES), thereby extending the time the drug is available to act on cancer cells.

Studies on liposomal melphalan have shown a prolonged half-life in vivo. acs.org This is often achieved by modifying the surface of the liposomes with polymers like polyethylene glycol (PEG), a process known as PEGylation, which creates a "stealth" effect, reducing recognition and uptake by phagocytic cells in the liver and spleen. The slower release of melphalan from liposomes, with a cumulative release of 63.2% over 10 hours compared to 76.8% for the free drug, further contributes to its sustained presence in the circulation. acs.org

The prolonged circulation and controlled release offered by these advanced delivery systems also contribute to reduced systemic exposure and associated toxicities. By containing the drug within the carrier until it reaches the target site, off-target effects on healthy tissues can be minimized. For example, studies with liposomal melphalan have shown reduced hepatotoxicity in vivo compared to the free drug, as indicated by significantly lower levels of liver enzymes such as alanine (B10760859) aminotransferase (ALT), total bilirubin (B190676) (TBIL), and lactate (B86563) dehydrogenase (LDH). acs.org This reduction in systemic toxicity is a critical step towards improving the safety and tolerability of Sarcolysin hydrochloride-based chemotherapy.

Comparative Pharmacokinetic Parameters of Melphalan Formulations
Pharmacokinetic ParameterFree Melphalan SolutionStealth Solid Lipid Nanoparticles (SSLNs)
Circulation Half-life (t1/2)ShorterLonger
Mean Residence Time (MRT)LowerBetter
Elimination Rate (Kel)HigherLower

This table provides a qualitative comparison of key pharmacokinetic parameters between a conventional melphalan solution and melphalan-loaded stealth solid lipid nanoparticles (SSLNs), highlighting the improved circulation profile of the advanced delivery system.

Advanced Research Methodologies and Future Directions

Computational Approaches in Sarcolysin (B1681458) Hydrochloride Research

Computational, or in silico, methods have become indispensable tools in modern drug discovery and development, offering cost-effective and high-throughput alternatives to traditional experimental studies. nih.gov These approaches are being increasingly applied to investigate various aspects of sarcolysin hydrochloride, from its fundamental mechanisms of action to the prediction of its toxicological profile.

In Silico Modeling for Mechanism Elucidation

Computational modeling plays a crucial role in elucidating the complex molecular mechanisms underlying the cytotoxic effects of sarcolysin hydrochloride. As an alkylating agent, its primary mode of action involves the formation of covalent cross-links between DNA strands, which ultimately inhibits DNA replication and transcription, leading to cell death. nih.gov Molecular docking simulations can be employed to predict the interactions between sarcolysin hydrochloride and DNA, providing insights into the specific binding sites and the conformational changes induced in the DNA structure. researchgate.net

These in silico models can also be used to study the activation of various cell death pathways. Depending on the cell type, sarcolysin hydrochloride and its analogs can trigger the intrinsic pathway of apoptosis in acute monocytic leukemia and promyelocytic leukemia cells. researchgate.net In multiple myeloma cells, however, these compounds may activate other cell death mechanisms such as mitotic catastrophe, autophagy, or necroptosis. researchgate.net Computational models help to dissect these complex signaling cascades and identify key molecular players.

Predictive Toxicology and Efficacy Screening

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a drug candidate is a critical step in preclinical development. nih.govcsmres.co.uknih.gov In silico ADMET prediction has emerged as a powerful tool to assess the potential toxicity and pharmacokinetic profile of sarcolysin hydrochloride and its derivatives. nih.gov Quantitative Structure-Activity Relationship (QSAR) models, which correlate the chemical structure of a molecule with its biological activity, are widely used for this purpose. nih.govmdpi.com These models can predict a range of ADMET parameters, helping to identify compounds with potentially undesirable physiological qualities early in the drug discovery process. mdpi.com

Furthermore, computational methods are being developed to screen for the efficacy of sarcolysin hydrochloride in different cancer cell lines. By integrating genomic and pharmacogenomic data from large cell line panels, researchers can identify genetic biomarkers that are associated with sensitivity or resistance to the drug. nih.gov For instance, the presence of the EWS-FLI1 gene translocation in Ewing's sarcoma cells has been linked to a marked sensitivity to PARP inhibitors, highlighting the potential of such screening approaches to identify novel therapeutic strategies. nih.gov

AI-Driven Optimization of Synthesis Pathways

Biomarker Identification for Response Prediction and Resistance Monitoring

The identification of reliable biomarkers is crucial for personalizing sarcolysin hydrochloride therapy, allowing for the prediction of treatment response and the early detection of resistance. Genomic markers, such as specific gene mutations or expression signatures, have shown promise in predicting drug sensitivity. nih.govbiorxiv.org For example, studies have explored the use of gene expression profiles from B-cell cancer cell lines to generate a "melphalan resistance index" that can predict clinical outcomes in multiple myeloma patients. nih.gov

Metabolic changes within cancer cells have also been associated with resistance to sarcolysin hydrochloride. nih.gov Upregulation of the pentose (B10789219) phosphate (B84403) pathway, which is involved in nucleotide and DNA synthesis, has been observed in melphalan-resistant multiple myeloma cells. nih.gov This suggests that metabolic profiling could serve as a valuable tool for monitoring treatment response and identifying patients at risk of developing resistance. Furthermore, the Fanconi anemia/BRCA (FA/BRCA) pathway, which is involved in DNA interstrand cross-link repair, has been implicated in melphalan (B128) resistance in multiple myeloma cells. nih.gov Elevated expression of genes within this pathway can lead to enhanced DNA repair and reduced drug efficacy. nih.gov

Table 1: Potential Biomarkers for Sarcolysin Hydrochloride Response and Resistance

Biomarker CategorySpecific BiomarkerAssociated OutcomeSource
Genomic Gene Expression SignaturePrediction of melphalan resistance nih.gov
EWS-FLI1 TranslocationSensitivity to PARP inhibitors (in Ewing's sarcoma) nih.gov
Metabolic Upregulation of Pentose Phosphate PathwayMelphalan resistance nih.gov
DNA Repair Pathway Overexpression of FA/BRCA pathway genesMelphalan resistance nih.gov

Integration with Immunotherapeutic Strategies

Recent research has highlighted the immunomodulatory effects of certain chemotherapeutic agents, including sarcolysin hydrochloride, opening up new avenues for combination therapies with immunotherapy. nih.govaacrjournals.org Sarcolysin hydrochloride has been shown to induce immunogenic cell death (ICD), a form of apoptosis that triggers an anti-tumor immune response. nih.govfrontiersin.orgmdpi.com ICD is characterized by the release of damage-associated molecular patterns (DAMPs), such as calreticulin (B1178941) (CRT) and high-mobility group box 1 (HMGB1), which act as "danger signals" to the immune system. nih.govfrontiersin.org

The induction of ICD by sarcolysin hydrochloride can enhance the uptake of tumor antigens by dendritic cells (DCs), leading to the activation of tumor-specific T cells. nih.gov Furthermore, the lymphodepletive effects of sarcolysin hydrochloride can create a more favorable tumor microenvironment for immunotherapy by reducing the number of regulatory T cells (Tregs) and promoting the expansion of infused tumor-reactive T cells. nih.gov These immunostimulatory properties make sarcolysin hydrochloride an attractive partner for immune checkpoint inhibitors, such as anti-PD-1 antibodies. plu.mx Studies have shown that combining melphalan-based therapy with PD-1 blockade can significantly reduce tumor growth in preclinical models. plu.mx

Development of Novel Combination Therapies

To improve the efficacy of sarcolysin hydrochloride and overcome resistance, researchers are actively exploring novel combination therapies. These strategies involve combining sarcolysin hydrochloride with other cytotoxic agents, targeted therapies, and immunomodulatory drugs. For example, combination chemotherapy regimens with different doses of melphalan and other drugs like prednisone (B1679067) have been investigated for the treatment of multiple myeloma. nih.gov

More recent studies have focused on combining sarcolysin hydrochloride with targeted agents that interfere with specific signaling pathways involved in cancer cell survival and proliferation. For instance, the combination of sarcolysin hydrochloride with XPO1 inhibitors has shown synergistic effects in multiple myeloma cells, including those with acquired drug resistance. ashpublications.org Additionally, combining sarcolysin hydrochloride with drugs that modulate the tumor microenvironment, such as the IL-6 inhibitor siltuximab, is being explored to reduce treatment-related toxicities and improve outcomes. cancer.gov The development of novel analogs of sarcolysin hydrochloride with improved anticancer properties is also an active area of research. nih.govmdpi.comnih.gov

Table 2: Investigational Combination Therapies with Sarcolysin Hydrochloride

Combination PartnerRationalePotential IndicationSource
PrednisoneEnhance anti-myeloma activityMultiple Myeloma nih.gov
XPO1 InhibitorsSynergistic cytotoxicity, overcome resistanceMultiple Myeloma ashpublications.org
Siltuximab (IL-6 inhibitor)Reduce treatment-related toxicitiesMultiple Myeloma cancer.gov
Immune Checkpoint Inhibitors (e.g., anti-PD-1)Enhance anti-tumor immune responseMelanoma, other solid tumors plu.mx

Q & A

Q. What are the standard synthetic protocols for Sarcolysin hydrochloride, and what critical parameters influence yield and purity?

Sarcolysin hydrochloride synthesis typically involves multi-step organic reactions, including alkylation and hydrochlorination. Key parameters include solvent choice (e.g., methanol, isopropyl alcohol), temperature control (5–10°C for acid-sensitive steps), and molar ratios of reactants (e.g., 1:1 stoichiometry for hydrochloride salt formation). Post-synthesis purification via crystallization in chilled water or organic solvents (e.g., ethyl acetate) is critical to achieve >99% purity, as validated by HPLC .

Q. How can researchers assess the stability of Sarcolysin hydrochloride in solution for long-term experimental use?

Stability testing should include:

  • Storage conditions : Aliquot stock solutions in sealed vials at -20°C to prevent hydrolysis.
  • pH monitoring : Maintain acidic conditions (pH 2.4–3.5) to avoid degradation.
  • Analytical validation : Use HPLC or spectrophotometric methods to track decomposition products over time. Accelerated stability studies (e.g., elevated temperatures) can predict shelf-life .

Q. What validated analytical methods are available for quantifying Sarcolysin hydrochloride in pharmaceutical formulations?

Common methods include:

  • HPLC-UV : Reverse-phase C18 columns with mobile phases like acetonitrile/ammonium acetate buffer (50:50), achieving LOD <0.1 µg/mL .
  • Ion-pair spectrophotometry : Reaction with bromothymol blue at pH 3.6 for colorimetric quantification (ε = 5.22 × 10³ at 484 nm) .
  • Stability-indicating assays : UPLC with photodiode array detection to resolve degradation products .

Advanced Research Questions

Q. How can experimental design optimize Sarcolysin hydrochloride synthesis while mitigating batch-to-batch variability?

Apply Design of Experiments (DoE) to evaluate factors like solvent polarity, reaction time, and acid concentration. For example:

  • Central Composite Design : Test temperature (5–25°C) and HCl molarity (1–1.5 M) to maximize yield.
  • Response Surface Methodology : Correlate stirring rate (100–500 rpm) with crystal size distribution during purification. Statistical software (e.g., JMP) identifies optimal conditions and reduces variability .

Q. How should researchers address contradictions in reported toxicological data for Sarcolysin hydrochloride?

Discrepancies in toxicity (e.g., LD50 values) may arise from:

  • Model systems : Compare in vitro (e.g., murine splenocytes) vs. in vivo (rodent) data.
  • Dose metrics : Normalize exposure to body surface area or metabolic rate.
  • Confounding factors : Control for impurities (e.g., residual solvents) via LC-MS profiling. Cross-reference studies adhering to OECD guidelines for validation .

Q. What interdisciplinary approaches are emerging to study Sarcolysin hydrochloride’s mechanism in oncology research?

Cutting-edge strategies include:

  • Proteomic profiling : Identify Sarcolysin-binding targets (e.g., DNA alkylation sites) via mass spectrometry.
  • CRISPR screens : Knockout candidate genes (e.g., DNA repair pathways) to elucidate resistance mechanisms.
  • In silico modeling : Molecular dynamics simulations predict binding affinity to histone deacetylases (HDACs) or topoisomerases .

Methodological Considerations

  • Literature Review : Use PubMed and SciFinder with keywords "Sarcolysin hydrochloride AND (synthesis OR pharmacokinetics)" to filter preclinical studies. Exclude non-peer-reviewed sources per EPA guidelines .
  • Data Reproducibility : Document synthesis steps (e.g., solvent volumes, stirring times) in Supplementary Information to enable replication .
  • Safety Protocols : Adopt OSHA-compliant PPE (gloves, goggles) and fume hoods for handling carcinogenic intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2-[4-[Bis(2-chloroethyl)amino]phenyl]-1-carboxyethyl]azanium;chloride
Reactant of Route 2
[2-[4-[Bis(2-chloroethyl)amino]phenyl]-1-carboxyethyl]azanium;chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.